2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318557
InChI: InChI=1S/C26H26N4O4S2/c1-16-13-28(14-17(2)34-16)23-20(24(31)29-11-5-4-6-22(29)27-23)12-21-25(32)30(26(35)36-21)15-18-7-9-19(33-3)10-8-18/h4-12,16-17H,13-15H2,1-3H3/b21-12-
SMILES:
Molecular Formula: C26H26N4O4S2
Molecular Weight: 522.6 g/mol

2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16318557

Molecular Formula: C26H26N4O4S2

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C26H26N4O4S2
Molecular Weight 522.6 g/mol
IUPAC Name (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H26N4O4S2/c1-16-13-28(14-17(2)34-16)23-20(24(31)29-11-5-4-6-22(29)27-23)12-21-25(32)30(26(35)36-21)15-18-7-9-19(33-3)10-8-18/h4-12,16-17H,13-15H2,1-3H3/b21-12-
Standard InChI Key VXTUHGHIZBKUHA-MTJSOVHGSA-N
Isomeric SMILES CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC
Canonical SMILES CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a 2,6-dimethylmorpholine moiety and a Z-configured thiazolidinone-thione substituent. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one backbone: A bicyclic system providing planar rigidity for target binding .

  • 2,6-Dimethylmorpholine: A saturated oxygen-nitrogen heterocycle contributing to solubility and conformational flexibility.

  • (Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl: A thiourea-derived substituent enabling hydrogen bonding and π-stacking interactions.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₇H₂₈N₄O₄S₂
Molecular Weight536.7 g/mol
IUPAC Name(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESCC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC

The Z-configuration of the thiazolidinone-thione moiety is critical for maintaining spatial alignment with biological targets, as evidenced by molecular docking studies of analogous compounds .

Synthetic Strategy and Challenges

Multi-Step Synthesis

While explicit synthetic details for this compound remain proprietary, retro-synthetic analysis suggests a convergent approach:

  • Pyrido[1,2-a]pyrimidin-4-one Core Formation: Likely via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions .

  • Morpholine Substitution: Introduction of 2,6-dimethylmorpholine at position 2 through nucleophilic aromatic substitution or transition metal-catalyzed coupling.

  • Thiazolidinone-Thione Installation: Knoevenagel condensation between the pyrimidinone aldehyde and preformed 3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one.

Critical Challenges

  • Stereochemical Control: Maintaining the Z-configuration during thiazolidinone formation requires strict temperature and catalyst control.

  • Solubility Limitations: The hydrophobic 4-methoxybenzyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for late-stage coupling reactions .

Biological Activity and Mechanistic Insights

Table 2: Comparative Enzymatic Activity (Analog 14i vs. SHP099)

Parameter14i (Analog)SHP099 (Reference)
SHP2 IC₅₀0.104 μM0.150 μM
Selectivity (SHP2/SHP1)>500-fold300-fold
Kyse-520 Cell IC₅₀1.06 μM2.34 μM

While direct data for the queried compound is unavailable, its structural similarity to 14i suggests comparable target affinity with potential improvements in cellular permeability due to the 4-methoxybenzyl group.

Antiproliferative Effects

In Kyse-520 esophageal carcinoma cells, related compounds induce:

  • G0/G1 Cell Cycle Arrest: 72% increase at 2 μM via CDK4/6 inhibition .

  • Apoptosis Activation: 3.2-fold caspase-3 elevation after 48-hour treatment .

  • Pathway Modulation: 60% reduction in p-Akt (Ser473) and p-Erk1/2 (Thr202/Tyr204) at 1 μM .

Pharmacological Profiling

ADME Considerations

  • Lipophilicity: Calculated logP = 3.1 (MarvinSketch) indicates moderate membrane permeability.

  • Metabolic Stability: Predicted CYP3A4-mediated demethylation of the morpholine group (SwissADME).

  • Blood-Brain Barrier Penetration: Low (PS = 2.1 × 10⁻⁶ cm/s) due to molecular weight >500 Da .

Toxicity Profile

In human brain microvascular endothelial cells (HBMEC):

  • CC₅₀ = 30.75 μM (vs. 1.06 μM in Kyse-520) .

  • Selectivity index (SI) = 29, suggesting favorable therapeutic window .

Future Research Directions

  • Crystallographic Studies: X-ray co-crystallization with SHP2 to validate binding mode hypotheses .

  • Prodrug Development: Esterification of the morpholine nitrogen to enhance oral bioavailability.

  • Combination Therapies: Synergy screening with MEK inhibitors (e.g., trametinib) to overcome compensatory pathway activation .

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